The sulfonation of benzene-1,3-dicarboxylic acid to introduce a sulfonic acid group at the 5-position relies on electrophilic aromatic substitution. Traditional methods employ oleum (fuming sulfuric acid) as the sulfonating agent, where sulfur trioxide ($$\ce{SO3}$$) acts as the electrophile. In a typical procedure, isophthalic acid reacts with 30% oleum at 186–196°C for 7 hours, followed by controlled hydrolysis to yield 5-sulfinobenzene-1,3-dicarboxylic acid. The electron-withdrawing carboxylic acid groups meta to each other direct the sulfonic acid group to the para position relative to one carboxylate, ensuring regioselectivity.
Modern approaches leverage catalytic systems to enhance efficiency. For instance, cadmium sulfate ($$\ce{CdSO4}$$) and silicon dioxide ($$\ce{SiO2}$$) reduce reaction temperatures to 150–170°C while maintaining high conversion rates. These catalysts stabilize the sulfonating electrophile, likely through Lewis acid interactions, enabling milder conditions compared to traditional oleum-based methods. Kinetic studies suggest a termolecular mechanism in concentrated $$\ce{SO3}$$ systems, where two $$\ce{SO3}$$ molecules and the aromatic substrate form a concerted transition state, bypassing the Wheland intermediate.
Table 1: Comparison of Sulfonation Methods
Parameter | Traditional Oleum Method | Catalytic Method |
---|---|---|
Temperature Range | 186–196°C | 150–170°C |
Reaction Time | 7 hours | 60–90 minutes |
Catalyst System | None | $$\ce{CdSO4}$$/$$\ce{SiO2}$$ |
Yield | 85–90% | 92–95% |
Post-sulfonation modifications exploit the sulfonic acid group’s acidity and nucleophilic susceptibility. Neutralization with sodium hydroxide converts the sulfonic acid to its sodium sulfonate form, enhancing water solubility and thermal stability. Functionalization via Dicyclohexylcarbodiimide (DCC)-mediated sulfation introduces sulfate esters, though steric hindrance limits this to primary and secondary alcohols. For example, treating the sodium sulfonate with DCC and sulfuric acid in dimethylformamide (DMF) at 4°C yields sulfate esters suitable for further derivatization.
Hydrolysis-driven decarboxylation represents another pathway. Under acidic conditions, the carboxylic acid groups undergo partial decarboxylation, generating mono-carboxylic acid derivatives. This reaction is pH-dependent, with optimal decarboxylation occurring at pH 3–4 and 80–100°C. The resulting products exhibit altered coordination properties, making them viable ligands for transition metals in non-aqueous media.
The compound’s two carboxylic acid groups and one sulfonate group enable diverse coordination modes with transition metals. In aqueous solutions, deprotonated carboxylates ($$\ce{COO^-}$$) and sulfonate ($$\ce{SO3^-}$$) groups bind to metal ions like $$\ce{Fe^{3+}}$$, $$\ce{Cu^{2+}}$$, and $$\ce{Zn^{2+}}$$, forming octahedral or tetrahedral complexes. The sulfonate group’s weaker coordination strength compared to carboxylates allows for dynamic ligand exchange, facilitating self-assembly into supramolecular architectures.
For instance, reaction with $$\ce{Zn^{2+}}$$ in ethanol-water mixtures produces a porous coordination polymer with a surface area exceeding 800 m²/g. The sulfonate group’s bulkiness creates steric constraints, leading to a distorted tetrahedral geometry around the metal center. These materials demonstrate potential in gas storage applications, with CO₂ adsorption capacities of 12 mmol/g at 25°C.
Sulfonation proceeds via electrophilic aromatic substitution, where $$\ce{SO3}$$ generated from oleum attacks the electron-deficient aromatic ring. Computational studies reveal that in oleum-rich environments, a termolecular transition state involving two $$\ce{SO3}$$ molecules and the substrate forms without a discrete Wheland intermediate. This mechanism explains the high regioselectivity observed in dicarboxylic acid systems, as the electron-withdrawing carboxyl groups amplify the ring’s electrophilicity at the 5-position.
Desulfonation, conversely, occurs under strongly acidic conditions (pH < 1) at elevated temperatures (120–150°C). The process involves protonation of the sulfonic acid group, followed by cleavage of the C–S bond via a six-membered transition state. Notably, desulfonation is reversible; reintroducing $$\ce{SO3}$$ under identical conditions restores the sulfonic acid group, albeit with a 15–20% yield loss due to side reactions.
Key Mechanistic Steps:
The design of metal-organic frameworks incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid relies on fundamental reticular chemistry principles that govern the assembly of crystalline porous materials [1]. The angular geometry of the 1,3-dicarboxylic acid functionality provides a crucial structural directive for framework topology, enabling the formation of networks with predictable connectivity patterns [2]. The sulfinobenzene core introduces additional coordination sites through the sulfino group, which can participate in secondary coordination interactions with metal nodes [3].
Topological analysis serves as a critical tool for understanding and predicting the structural outcomes when incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid into metal-organic framework architectures [1]. The geometric constraints imposed by the meta-substituted dicarboxylic acid functionality favor the formation of specific network topologies, including diamond, square lattice, and honeycomb structures [4]. The reticular chemistry approach emphasizes the importance of matching the geometry of secondary building units with the inherent symmetry of the organic linker to achieve structural predictability [4].
The incorporation of highly connected building units becomes essential when designing frameworks with 5-Sulfinobenzene-1,3-dicarboxylic acid, as the additional sulfino functionality can serve as a bridge between different coordination environments [4]. The molecular building block approach allows for systematic control over pore dimensions and framework properties through careful selection of metal nodes with complementary coordination preferences [4]. Research demonstrates that the successful implementation of design principles requires consideration of both the primary coordination sphere around metal centers and the secondary interactions involving the sulfino group [5].
Design Principle | Implementation Strategy | Expected Outcome |
---|---|---|
Topology Control | Reticular chemistry approach using predetermined nets | Predictable framework architectures |
Metal Node Selection | Selection of metal clusters with specific coordination geometries | Enhanced catalytic activity and selectivity |
Ligand Geometry | Exploitation of 1,3-dicarboxylic acid angular coordination | Formation of diamond, square lattice, or honeycomb topologies |
Pore Size Engineering | Control through ligand length and branching | Tunable molecular sieving properties |
Functional Group Positioning | Strategic placement of sulfino group for functionality | Enhanced proton conduction and catalytic sites |
Framework Stability | Balance between rigidity and flexibility in framework | Thermal and chemical resistance |
Surface Area Optimization | Optimization of linker spacing and framework topology | High porosity and gas storage capacity |
Coordination Mode | Multi-dentate coordination through carboxylate and sulfino groups | Strong framework connectivity |
The supramolecular building block approach offers additional opportunities for incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid into complex three-dimensional architectures [4]. This strategy involves the pre-assembly of multinuclear metal clusters that can accommodate the multidentate coordination requirements of the sulfinobenzene ligand [4]. The resulting frameworks exhibit enhanced structural stability and unique catalytic properties due to the cooperative effects between multiple coordination sites [5].
The incorporation of 5-Sulfinobenzene-1,3-dicarboxylic acid into proton-conductive metal-organic frameworks represents a significant advancement in solid-state proton conductor development [3]. The sulfino group provides additional proton-conducting pathways through its ability to participate in hydrogen bonding networks and facilitate proton transfer mechanisms [6]. Research has demonstrated that metal-organic frameworks containing sulfonic acid functionalities can achieve proton conductivities exceeding 10⁻³ S/cm under ambient conditions [6].
The proton conduction mechanism in frameworks incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid operates through a combination of Grotthuss hopping and vehicle mechanisms [3]. The sulfino group acts as a proton donor/acceptor site, while the carboxylic acid functionalities provide additional proton transport pathways [6]. The proximity of these functional groups within the framework structure enables cooperative proton transfer processes that significantly enhance overall conductivity [7].
Experimental investigations have revealed that the proton conductivity of metal-organic frameworks can be dramatically improved through the strategic incorporation of pendant carboxylic acid groups [6]. Frameworks containing accessible free carboxylic acid groups demonstrate conductivity enhancements of up to two orders of magnitude compared to systems where all carboxylic acids are coordinated to metal nodes [6]. The 5-Sulfinobenzene-1,3-dicarboxylic acid ligand provides an ideal platform for implementing this design strategy due to its ability to maintain one carboxylic acid group in a non-coordinated state [6].
Metal-Organic Framework System | Proton Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) | Conduction Mechanism |
---|---|---|---|---|
Sulfonic acid functionalized framework | 2.9 × 10⁻³ | 25 | 99 | Grotthuss mechanism via sulfonic acid groups |
Carboxylic acid pendant framework | 2.1 × 10⁻⁵ | 25 | 99 | Vehicle mechanism via carboxylic acid groups |
Water-mediated conduction framework | 1.22 × 10⁻² | 100 | 98 | Water-assisted proton hopping |
Imidazole-based framework | 5.1 × 10⁻⁵ | 25 | 99 | Imidazole ring proton transfer |
Phosphonic acid framework | 1.1 × 10⁻⁵ | 70 | 50 | Phosphonic acid proton dissociation |
Mixed ligand system | 3.61 × 10⁻³ | 80 | 95 | Cooperative multi-site mechanism |
The humidity dependence of proton conductivity in these frameworks demonstrates the critical role of water molecules in facilitating proton transport [8]. At high relative humidity conditions, water molecules form continuous hydrogen-bonding networks that connect the sulfino and carboxylic acid sites, creating efficient proton conduction pathways [8]. The framework structure must maintain sufficient hydrophilicity to enable water uptake while preventing structural collapse under humid conditions [8].
Temperature-dependent conductivity measurements reveal that frameworks incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid exhibit enhanced thermal stability compared to conventional proton-conducting materials [9]. The activation energy for proton conduction in these systems typically ranges from 0.3 to 0.8 eV, indicating efficient proton transport mechanisms that remain active across a wide temperature range [9]. The dual functionality of the ligand enables the development of anhydrous proton conductors that maintain high performance even under elevated temperature conditions [9].
Surface modification of metal-organic frameworks containing 5-Sulfinobenzene-1,3-dicarboxylic acid represents a critical strategy for enhancing heterogeneous catalytic performance [10]. The sulfino group provides a reactive handle for post-synthetic modification, enabling the introduction of additional catalytic sites without compromising framework integrity [11]. Research has demonstrated that controlled surface functionalization can improve catalytic activity by up to several orders of magnitude while maintaining selectivity [10].
Post-synthetic modification techniques offer precise control over the chemical environment surrounding catalytic sites in frameworks incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid [11]. The reactivity of the sulfino group enables selective functionalization reactions that can introduce Lewis acid sites, Brønsted acid sites, or redox-active centers [11]. These modifications create bifunctional catalytic systems that can promote multi-step reactions through cooperative mechanisms [12].
The implementation of surface modification strategies requires careful consideration of the accessibility of reactive sites within the framework structure [11]. The meta-substitution pattern of 5-Sulfinobenzene-1,3-dicarboxylic acid positions the sulfino group in a sterically accessible location that facilitates modification reactions [11]. This accessibility enables the successful implementation of various surface modification techniques, including grafting of organic molecules, encapsulation of metal nanoparticles, and formation of self-assembled monolayers [13].
Modification Technique | Target Functionality | Typical Reagents/Conditions | Applications |
---|---|---|---|
Post-synthetic modification | Introduction of catalytic sites | Reactive organic molecules, mild heating | Heterogeneous catalysis, gas separation |
Solvent-assisted ligand exchange | Ligand replacement for property tuning | Competing ligands in solution | Proton conduction, selective adsorption |
Surface grafting | Surface hydrophobicity modification | Silane coupling agents, organic solvents | Water stability enhancement |
Encapsulation methods | Guest molecule incorporation | Metal nanoparticles, organic catalysts | Enhanced catalytic activity |
Template-assisted synthesis | Hierarchical pore structure | Structure-directing agents, surfactants | Large molecule processing |
In-situ functionalization | Direct functional group incorporation | Functionalized ligands during synthesis | Multifunctional materials |
Interface engineering emerges as a particularly powerful approach for optimizing the catalytic performance of modified frameworks [10]. The creation of well-defined interfaces between metal nanoparticles and the framework surface enables synergistic effects that enhance both activity and selectivity [10]. The sulfino group in 5-Sulfinobenzene-1,3-dicarboxylic acid can coordinate to metal nanoparticles, creating stable interfaces that prevent sintering and maintain high dispersion [10].
The development of hierarchical porous structures through surface modification techniques enables the processing of large substrate molecules while maintaining high catalytic activity [14]. Microporous frameworks incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid can be modified to create mesoporous channels that facilitate mass transport to active sites [15]. This approach has proven particularly effective for applications requiring the processing of bulky organic substrates in fine chemical synthesis [14].
The molecular engineering of coordination polymer networks incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid requires sophisticated design strategies that account for the complex coordination behavior of the multifunctional ligand [16]. Topological analysis provides the foundation for understanding how the geometric constraints imposed by the sulfinobenzene core influence network formation and stability [16]. The systematic design of these networks involves careful consideration of metal node geometry, ligand flexibility, and intermolecular interactions [16].
Mixed-ligand strategies represent a powerful approach for engineering coordination polymer networks with enhanced functionality [17]. The incorporation of 5-Sulfinobenzene-1,3-dicarboxylic acid alongside complementary ligands enables the creation of frameworks with multiple types of active sites [17]. This approach has been successfully demonstrated in the synthesis of bifunctional catalysts that can promote cascade reactions through spatially separated catalytic centers [12].
The metalloligand strategy offers additional opportunities for creating hierarchically organized networks incorporating 5-Sulfinobenzene-1,3-dicarboxylic acid [18]. This approach involves the pre-assembly of metal-ligand complexes that serve as building blocks for higher-order network formation [18]. The resulting structures exhibit enhanced mechanical properties and unique catalytic selectivity due to the controlled spatial arrangement of active sites [18].
Engineering Strategy | Structural Control | Design Considerations | Resulting Properties |
---|---|---|---|
Topological design | Predetermined network topology | Ligand geometry and connectivity | Predictable porosity and stability |
Mixed-ligand approach | Bifunctional framework properties | Complementary ligand properties | Enhanced multifunctionality |
Metalloligand strategy | Hierarchical organization | Metal coordination preferences | Improved mechanical properties |
Supramolecular building blocks | Complex three-dimensional architectures | Building block compatibility | Unique catalytic selectivity |
Template-directed assembly | Controlled pore environments | Template-framework interactions | Tunable guest accessibility |
Post-synthetic exchange | Dynamic framework modification | Exchange selectivity and kinetics | Adaptive framework behavior |
The supramolecular building block approach enables the construction of coordination polymer networks with unprecedented structural complexity [19]. The ability of 5-Sulfinobenzene-1,3-dicarboxylic acid to participate in multiple coordination modes facilitates the formation of large, discrete assemblies that can serve as nodes in extended networks [19]. These hierarchical structures demonstrate enhanced stability and unique host-guest properties that are not achievable through conventional synthetic approaches [19].
Template-directed assembly strategies provide precise control over the pore structure and functionality of coordination polymer networks [20]. The incorporation of structure-directing agents during synthesis enables the creation of networks with controlled porosity and specific arrangements of functional groups [20]. The sulfino group in 5-Sulfinobenzene-1,3-dicarboxylic acid can interact with template molecules through hydrogen bonding or electrostatic interactions, directing the assembly process toward desired network topologies [20].
The crystallographic investigation of 5-sulfinobenzene-1,3-dicarboxylic acid reveals distinctive coordination patterns that distinguish it from related dicarboxylic acid compounds. In coordination complex formation, the compound exhibits multiple coordination modes through its carboxylate groups and sulfinate functionality. Research on related benzenedicarboxylic acid derivatives demonstrates that carboxylate groups can adopt various coordination patterns including μ₂-η¹:η¹ and μ₃-η¹:η² bridging modes [1]. These coordination patterns enable the formation of polynuclear metal units that serve as secondary building units in three-dimensional frameworks.
Metal coordination studies involving dicarboxylic acid ligands show that the coordination geometry around metal centers is significantly influenced by the nature of the aromatic substituents [2]. The presence of the sulfinate group in 5-sulfinobenzene-1,3-dicarboxylic acid introduces additional coordination possibilities beyond those available to unsubstituted isophthalic acid derivatives. The sulfinate group (R-SO₂⁻) contains sulfur in the +3 oxidation state, which differs from the more commonly studied sulfonate groups (R-SO₃⁻) that contain sulfur in the +6 oxidation state [3].
Coordination number studies reveal that transition metal complexes commonly adopt octahedral, tetrahedral, and square planar geometries [4]. For dicarboxylic acid ligands, coordination numbers typically range from 4 to 8, with the specific geometry dependent on factors including metal ion size, electronic configuration, and steric requirements of the ligand system. The sulfinate functionality in 5-sulfinobenzene-1,3-dicarboxylic acid provides additional coordination sites that can lead to higher coordination numbers and more complex three-dimensional architectures.
Coordination Mode | Metal Centers Bridged | Structural Impact |
---|---|---|
μ₂-η¹:η¹ | 2 | Linear chain formation |
μ₃-η¹:η² | 3 | Three-dimensional network expansion |
μ₄-bridging | 4 | Enhanced structural connectivity |
μ₅-bridging | 5 | Complex multi-dimensional frameworks |
The crystallographic data for coordination polymers based on similar dicarboxylic acid systems demonstrate that the arrangement of carboxylate groups and auxiliary functional groups directly influences the resulting three-dimensional topology [5]. In the case of 5-sulfinobenzene-1,3-dicarboxylic acid, the sulfinate group provides an additional coordination vector that can participate in metal binding, potentially leading to increased structural complexity compared to simple isophthalic acid derivatives.
The supramolecular assembly of 5-sulfinobenzene-1,3-dicarboxylic acid involves multiple types of non-covalent interactions that contribute to the stabilization of extended three-dimensional networks. The sulfinate functional group introduces unique supramolecular interaction possibilities that are distinct from those observed in purely carboxylic acid systems [6]. The spherical electron density distribution around the sulfinate group allows for multi-directional coordination interactions, analogous to a "ball of Velcro" effect that enhances network connectivity.
Hydrogen bonding patterns play a crucial role in the supramolecular organization of dicarboxylic acid derivatives. In crystalline isophthalic acid, molecules are connected through infinite hydrogen-bonded chains [7]. The introduction of the sulfinate group in 5-sulfinobenzene-1,3-dicarboxylic acid provides additional hydrogen bonding acceptor sites through the sulfinyl oxygen atoms, potentially leading to more complex hydrogen bonding networks.
The coordination chemistry of sulfinate groups has been shown to exhibit remarkable flexibility in bridging modes [6]. Unlike carboxylate groups, which have more restricted coordination geometries, sulfinate groups can bridge multiple metal centers through various coordination patterns. This flexibility contributes to the formation of robust three-dimensional frameworks with enhanced structural diversity.
Aromatic π-π stacking interactions between benzene rings contribute significantly to the stability of three-dimensional networks formed by aromatic dicarboxylic acids [8]. In supramolecular assemblies, these interactions typically occur at distances of 3.3-3.8 Å and provide additional stabilization energy for the overall structure. The presence of the electron-withdrawing sulfinate group may influence the electron density distribution in the aromatic ring, potentially affecting the strength and geometry of π-π interactions.
Studies on related aromatic sulfonic acid derivatives demonstrate that sulfur-containing functional groups can participate in unique supramolecular interactions, including sulfur-oxygen interactions and halogen-sulfur contacts when appropriate substituents are present [9]. These interactions contribute to the overall stability and directionality of the supramolecular assembly.
Interaction Type | Typical Distance (Å) | Contribution to Stability |
---|---|---|
Hydrogen bonding | 2.5-3.2 | Primary stabilization |
π-π stacking | 3.3-3.8 | Secondary stabilization |
Metal coordination | 1.9-2.5 | Framework formation |
Sulfur-oxygen contacts | 2.8-3.5 | Additional stabilization |
The three-dimensional network topology arising from 5-sulfinobenzene-1,3-dicarboxylic acid coordination complexes is expected to exhibit high connectivity due to the multiple coordination sites available through both carboxylate and sulfinate groups. This enhanced connectivity can lead to frameworks with novel topological properties and potential applications in materials science.
The thermal behavior of 5-sulfinobenzene-1,3-dicarboxylic acid and its coordination complexes involves multiple temperature-dependent phase transitions that reflect both molecular-level changes and bulk structural reorganizations. Dicarboxylic acid derivatives typically exhibit well-defined melting points, with related aminoisophthalic acid derivatives showing melting temperatures above 300°C [10]. The presence of the sulfinate group may influence the thermal stability through additional intermolecular interactions.
Phase transition studies on organic compounds containing sulfur-oxygen functionalities reveal that these materials often undergo complex thermal decomposition pathways [11]. The sulfinate group in 5-sulfinobenzene-1,3-dicarboxylic acid may be susceptible to oxidation or reduction reactions at elevated temperatures, potentially leading to phase transitions involving chemical transformation rather than simple physical changes.
Thermal analysis of coordination polymers based on dicarboxylic acid ligands demonstrates that framework stability is highly dependent on the nature of the metal-ligand interactions and the overall network topology [5]. Materials with higher connectivity and stronger coordination bonds typically exhibit enhanced thermal stability. The multiple coordination sites available in 5-sulfinobenzene-1,3-dicarboxylic acid may contribute to increased thermal stability in coordination complex systems.
Temperature-dependent structural changes in related sulfur-containing organic compounds often involve conformational rearrangements around the sulfur center [12]. For diester derivatives of dicarboxylic acids, phase transitions have been observed in the temperature range of -32°C to 46°C, with enthalpies of fusion ranging from 136 to 172 J/g. The sulfinate functionality may introduce additional thermal transitions related to sulfur oxidation state changes.
Temperature Range (°C) | Phase Transition Type | Associated Energy Change |
---|---|---|
25-100 | Dehydration | 50-80 J/g |
150-250 | Conformational change | 20-40 J/g |
250-350 | Framework decomposition | 100-200 J/g |
>350 | Chemical decomposition | >200 J/g |
Crystallographic studies of temperature-dependent phase transitions in coordination polymers reveal that structural changes often involve cooperative rearrangements of the metal-ligand coordination environment [1]. For 5-sulfinobenzene-1,3-dicarboxylic acid complexes, temperature-induced changes may involve alterations in the coordination mode of the sulfinate group, leading to phase transitions with modified network topology.
The thermal degradation behavior of sulfur-containing organic compounds typically involves the elimination of sulfur dioxide at elevated temperatures [3]. This process may be relevant for understanding the high-temperature behavior of 5-sulfinobenzene-1,3-dicarboxylic acid and its derivatives. The temperature at which such decomposition occurs is influenced by the local chemical environment and the overall structural stability of the material.